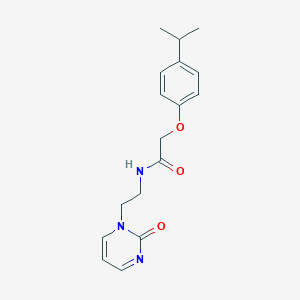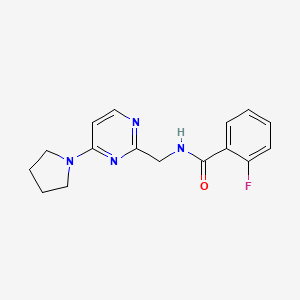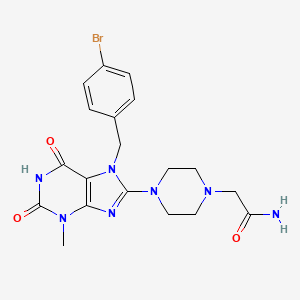![molecular formula C17H14ClNO3S B2477087 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797022-24-2](/img/structure/B2477087.png)
1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2Cl2OS and a molecular weight of 181.03 . It appears as a clear liquid that ranges in color from light orange to yellow to green .
Molecular Structure Analysis
The InChI code for 5-Chlorothiophene-2-carbonyl chloride is 1S/C5H3Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2,9H .Physical And Chemical Properties Analysis
5-Chlorothiophene-2-carbonyl chloride has a melting point of 4°C, a boiling point of 225°C, and a flash point of 89°C. Its specific gravity is 1.50 at 20°C, and its refractive index is 1.61 .Applications De Recherche Scientifique
Sigma Receptor Ligand Research
1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives have been extensively researched as sigma ligands. Spiro[isobenzofuran-1(3H),4'-piperidines] and similar derivatives are synthesized and evaluated for their sigma ligand properties. These compounds, including those related to Lu 28-179, have been demonstrated as selective sigma 2 ligands with subnanomolar affinity. Structural factors governing sigma 1/sigma 2 affinity and selectivity are a key focus of this research. The position and size of the N-substituent, as well as the presence of substituents in the benzene ring, significantly affect the affinity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).
Binding Properties for Sigma Receptors
Further research into spiro[benzopyran-1,4'-piperidines] and spiro[benzofuran-1,4'-piperidines] has evaluated their binding properties for sigma receptors. Studies have identified compounds with high sigma receptor affinity and selectivity, especially those with a cyano group in position 3 of the spirocycle. These findings contribute to the understanding of sigma receptor ligands' binding properties (Maier & Wünsch, 2002).
Spirocompound Stability and Transformation
Research has also delved into the stability and transformation of related spirocompounds. Mechanistic investigations have demonstrated how diastereoisomers of certain spirocompounds equilibrate via an open ring compound, indicating the stability of the spiro form over the aromatic benzothiophene (Konieczny & Sowiński, 2009).
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been an important area of study, particularly for potential applications in central nervous system agents. Various methods have been developed for the synthesis of these compounds, providing a foundation for further pharmacological evaluation (Bauer et al., 1976).
Photoreactions and Structural Studies
Photoreactions of related compounds, such as isobenzofuran-1-thiones, have been examined, leading to the formation of spiro-thietanes and tricyclic isobenzofurans. These findings contribute to the broader understanding of the chemical properties and potential applications of spirocompounds (Nishio, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-6-5-13(23-14)15(20)19-9-7-17(8-10-19)12-4-2-1-3-11(12)16(21)22-17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDJQDPZLHMISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2477008.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2477010.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2477012.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2477014.png)

![4-[(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2477017.png)
![2-(1-benzyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2477018.png)
![Methyl 2-[4-(-2-Pyrimidyl)-1-piperazinyl]acetate](/img/structure/B2477019.png)
![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)
![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)